molecular formula C24H24N6O2 B2986320 5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-32-5

5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2986320
CAS No.: 1040648-32-5
M. Wt: 428.496
InChI Key: WBEVEUYEPMZRJH-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions

    Formation of the Pyrazolopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenyl and Methyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of Piperazine and Pyridine Moieties: This step typically involves nucleophilic substitution reactions, where the piperazine and pyridine groups are introduced using suitable halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent. Studies have shown that derivatives of this compound can inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
  • 5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Uniqueness

Compared to similar compounds, 5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is unique due to the specific positioning of the methyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, potentially leading to more effective therapeutic applications.

Properties

IUPAC Name

5-methyl-2-phenyl-7-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-27-16-20(22-21(17-27)24(32)30(26-22)19-7-3-2-4-8-19)23(31)29-12-10-28(11-13-29)15-18-6-5-9-25-14-18/h2-9,14,16-17H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEVEUYEPMZRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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